1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
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Overview
Description
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is an intriguing compound with a complex structure that attracts considerable interest within the scientific community. The molecular architecture combines various functional groups, making it versatile and functional in different chemical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one typically starts with 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl chloride. This reacts with piperidine in an organic solvent under heat to form the intermediate 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine. This intermediate is then reacted with 3-(phenylthio)propan-1-one using a coupling reagent to form the target compound.
Industrial Production Methods
On an industrial scale, the production often involves optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may employ continuous flow reactors for consistent production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions such as:
Oxidation: This compound can be oxidized to form corresponding sulfoxide and sulfone derivatives.
Reduction: The nitro group in the compound can be reduced to an amine.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, particularly on the benzothiadiazole ring and the phenylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The reactions yield a range of products including sulfoxides, sulfones, and various substituted derivatives with altered functional groups depending on the specific reaction conditions.
Scientific Research Applications
This compound finds extensive use in scientific research across multiple fields:
Chemistry: It serves as a reagent and intermediate in organic synthesis.
Biology: It can be used in studying enzyme inhibition and receptor binding assays.
Industry: It is valuable in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one exerts its effects primarily through its interaction with specific molecular targets. The benzothiadiazole core is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine moiety can enhance binding affinity and selectivity towards particular receptors or enzymes. The detailed pathways may vary based on the specific biological system and target molecules involved.
Comparison with Similar Compounds
When compared to other compounds such as benzothiadiazole derivatives or phenylthio compounds, 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one stands out due to its unique combination of functional groups and properties. Similar compounds include:
3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide derivatives.
Piperidin-1-yl substituted benzothiadiazoles.
3-(phenylthio)propan-1-one derivatives.
Pretty wild how detailed this topic is. Anything else you want to dive into?
Properties
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-22-19-9-5-6-10-20(19)24(29(22,26)27)17-11-14-23(15-12-17)21(25)13-16-28-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQKGRCCNYAMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCSC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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